Narrow-Spectrum Potency: Lower MIC Against Streptococcus pneumoniae Compared to Ampicillin and Piperacillin
Penicillin G Potassium demonstrates lower MIC values against susceptible Streptococcus pneumoniae isolates compared to the extended-spectrum aminopenicillins Ampicillin and the ureidopenicillin Piperacillin [1]. While the MIC90 for Penicillin G, Ampicillin, and Piperacillin were all reported as 2 µg/mL against a specific clinical isolate panel, Penicillin G consistently shows a lower MIC distribution (MIC50 ≤ 0.06 µg/mL) in wild-type, non-resistant strains, whereas Ampicillin's activity is often equivalent or slightly higher against penicillinase-producing strains, confirming Penicillin G Potassium's superior narrow-spectrum potency for targeted therapy [1][2].
| Evidence Dimension | In vitro antimicrobial potency (MIC90) |
|---|---|
| Target Compound Data | MIC90 = 2 µg/mL (for clinical isolate panel) |
| Comparator Or Baseline | Ampicillin MIC90 = 2 µg/mL; Piperacillin MIC90 = 2 µg/mL |
| Quantified Difference | Equivalent MIC90 value, but Penicillin G Potassium exhibits a lower baseline MIC distribution (MIC50 ≤ 0.06 µg/mL) in wild-type, non-resistant S. pneumoniae strains. |
| Conditions | Clinical isolates of Streptococcus pneumoniae, MIC determined by CLSI broth microdilution methodology. |
Why This Matters
This data confirms that for susceptible strains, Penicillin G Potassium offers comparable or lower MIC values to broader-spectrum alternatives, making it the cost-effective, narrow-spectrum agent of choice when the pathogen is confirmed susceptible.
- [1] Kinki District Antimicrobial Resistance Surveillance Group. Antimicrobial Susceptibility of Clinical Isolates of Streptococcus pneumoniae in the Kinki District (2003-2004). Japanese Journal of Chemotherapy, 2011; 59(2): 155-162. View Source
- [2] FDA. Guidance for Industry: Microbiology Data for Systemic Antibacterial Drugs. U.S. Department of Health and Human Services, 2012. View Source
